N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide
Description
N-(2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:
- A 4-chlorobenzylthio group at position 2 of the quinazolinone ring.
- A phenylacetamide moiety at position 3.
This compound belongs to a class of sulfur-containing heterocycles known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis likely involves coupling reactions of thiol-containing intermediates with acetamide derivatives, as seen in analogous compounds (e.g., ). Structural elucidation techniques such as X-ray crystallography (via SHELX/ORTEP software) and spectroscopic methods (IR, NMR) are critical for confirming its conformation .
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c24-18-12-10-17(11-13-18)15-30-23-25-20-9-5-4-8-19(20)22(29)27(23)26-21(28)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPQLRFFEHTZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and phenylacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents into the compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is with a molecular weight of 501.0 g/mol. The compound features a quinazoline core, which is known for its biological relevance, particularly in drug development.
Anticancer Activity
Research has demonstrated that compounds containing the quinazoline structure exhibit potent anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. Studies indicate that N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide may exert similar effects through mechanisms that involve:
- Inhibition of tumor growth : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting specific receptors : It could act on epidermal growth factor receptors (EGFR), which are often overexpressed in tumors.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest:
- Broad-spectrum efficacy : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Potential as a lead compound : Its unique structure may serve as a template for developing new antimicrobial agents.
Enzyme Inhibition Studies
N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide has been investigated for its potential to inhibit key enzymes involved in metabolic pathways, particularly:
- Xanthine oxidase : Inhibition studies have shown that the compound could reduce uric acid production, suggesting its potential application in treating gout or hyperuricemia.
Antioxidant Activity
The antioxidant properties of this compound have been explored through various assays:
- DPPH radical scavenging assay : Results indicate that it effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Synthesis of Functional Materials
The unique chemical structure of N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide allows it to be utilized in synthesizing novel materials with specific functionalities:
- Polymer composites : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following compounds share the quinazolinone scaffold but differ in substituents, influencing their physicochemical and biological profiles:
Key Observations:
- Halogenation Patterns: The 4-chlorophenyl group in the target compound and ’s analogue may enhance target binding via halogen bonds, whereas ’s allyl group introduces steric flexibility .
- Biological Implications: Sulfamoyl groups () confer hydrogen-bonding capacity, often linked to enzyme inhibition (e.g., carbonic anhydrase), while phenylacetamide derivatives (target compound) may prioritize receptor affinity .
Spectroscopic and Crystallographic Data
- IR/NMR Trends: All compounds show characteristic peaks for C=O (1660–1680 cm⁻¹), C≡N (2210–2220 cm⁻¹, if present), and NH stretches (3180–3330 cm⁻¹) .
- Crystallography: SHELX/ORTEP software () confirms planar quinazolinone cores with substituent-dependent torsional angles (e.g., nitro group deviations in ) .
Biological Activity
N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical formula for N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is . The compound features a quinazolinone core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized quinazolinone derivatives, it was found that compounds containing the sulfanyl group demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been tested for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity, which is particularly relevant for the treatment of conditions such as Alzheimer's disease and urinary tract infections .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
Anti-inflammatory and Anticancer Properties
The anti-inflammatory effects of this compound have been documented in various studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Furthermore, preliminary data suggest potential anticancer activity, likely through induction of apoptosis in cancer cells .
The proposed mechanisms through which N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like AChE, it prevents substrate hydrolysis.
- Disruption of Bacterial Metabolism : The compound interferes with bacterial growth by targeting specific metabolic pathways.
- Modulation of Cellular Signaling : It may influence signaling pathways involved in inflammation and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Effects : A study published in 2020 demonstrated that derivatives similar to this compound showed significant bactericidal activity against multidrug-resistant strains .
- Enzyme Inhibition Research : Another research effort focused on the inhibition of AChE, revealing an IC50 value that indicates potent activity compared to standard inhibitors .
- Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory effects in a model of induced inflammation, showing a marked reduction in inflammatory markers post-treatment with the compound .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions:
Formation of the quinazolinone core via cyclization of anthranilic acid derivatives.
Introduction of the sulfanyl group using [(4-chlorophenyl)methyl]thiol under basic conditions.
Amidation with 2-phenylacetic acid derivatives.
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy track reaction progress .
- Characterization : High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) confirm molecular identity and functional groups .
Q. How can researchers optimize reaction yields for this compound?
- Experimental Design : Use factorial design (e.g., Taguchi method) to evaluate variables like temperature, solvent polarity, and catalyst concentration. For example:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | DMF vs. DCM | DMF |
| Catalyst | K2CO3 vs. NaH | K2CO3 |
- Analysis : Response surface methodology (RSM) identifies critical parameters for maximizing yield .
Q. What in vitro assays are suitable for preliminary biological screening?
- Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .
- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?
- Approach :
Modifications : Introduce substituents on the phenylacetamide or quinazolinone moieties.
Testing : Compare analogs’ inhibitory activity (e.g., IC50 values) against target enzymes or cell lines.
- Example : Fluorine substitution at the 4-position of the phenyl ring improved anticancer activity in analogs by 30% .
- Tools : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with biological targets .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Analysis :
- Issue : Discrepancies in IC50 values for similar compounds may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution :
Standardize protocols (e.g., ATP concentration in kinase assays).
Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Data Harmonization : Meta-analysis of published datasets identifies outliers and establishes consensus values .
Q. How can computational methods accelerate the design of derivatives with improved pharmacokinetics?
- Workflow :
ADME Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability.
Reaction Path Design : Quantum mechanical calculations (e.g., DFT) model transition states to prioritize synthetic routes .
- Example : Modifying the sulfanyl group to a sulfoxide improved metabolic half-life in preclinical models .
Q. What advanced techniques confirm the compound’s mechanism of action in complex biological systems?
- Methods :
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies protein targets in treated cells .
- Cryo-EM : Resolves compound-bound structures of large biomolecular complexes (e.g., ribosomes or ion channels) .
- In Vivo Imaging : PET/CT with radiolabeled analogs tracks biodistribution in animal models .
Methodological Notes
- Data Reproducibility : Always report solvent purity, equipment calibration, and batch-to-batch variability in synthesis .
- Contradiction Management : Use hierarchical clustering of bioactivity data to identify clusters of consistent vs. outlier results .
- Ethical Compliance : Adhere to OECD guidelines for preclinical testing to ensure translatability to clinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
